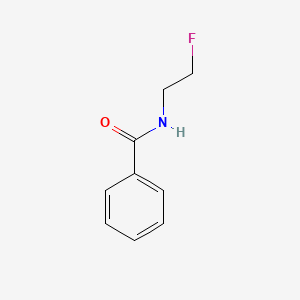![molecular formula C10H10ClNO3 B3385404 (2S)-2-[(4-chlorophenyl)formamido]propanoic acid CAS No. 63013-10-5](/img/structure/B3385404.png)
(2S)-2-[(4-chlorophenyl)formamido]propanoic acid
概述
描述
(2S)-2-[(4-chlorophenyl)formamido]propanoic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a formamido moiety, which is further linked to a propanoic acid backbone
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such asProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and known actions of similar compounds, it may inhibit the activity of its target enzyme, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given the potential target mentioned above. By inhibiting Prostaglandin G/H synthase 1, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-(4-chlorobenzoyl)-L-alanine’s action would likely involve a reduction in the levels of inflammatory mediators, leading to an alleviation of inflammation and pain .
生化分析
Biochemical Properties
N-(4-chlorobenzoyl)-L-alanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as 4-chlorobenzoate:CoA ligase and 4-chlorobenzoyl CoA dehalogenase . These enzymes are involved in the degradation pathway of chlorinated aromatic compounds. The interaction with 4-chlorobenzoate:CoA ligase results in the formation of 4-chlorobenzoyl CoA, which is subsequently dehalogenated by 4-chlorobenzoyl CoA dehalogenase. These interactions highlight the compound’s role in the detoxification and metabolism of chlorinated compounds.
Metabolic Pathways
N-(4-chlorobenzoyl)-L-alanine is involved in metabolic pathways related to the degradation of chlorinated aromatic compounds. The compound is converted to 4-chlorobenzoyl CoA by 4-chlorobenzoate:CoA ligase, which is then dehalogenated by 4-chlorobenzoyl CoA dehalogenase. These reactions are part of a broader metabolic pathway that detoxifies chlorinated compounds and converts them into less harmful substances. The involvement of cofactors such as Mg2+ and ATP is essential for the activity of these enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-chlorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a 4-chlorophenyl derivative.
Formamido Group Introduction: The chlorophenyl intermediate is then reacted with formamide under controlled conditions to introduce the formamido group.
Attachment to Propanoic Acid: The final step involves the coupling of the formamido-chlorophenyl intermediate with a propanoic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Protein Modification: It can be used to modify proteins, aiding in the study of protein function and interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer structures, imparting unique properties to the resulting materials.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
相似化合物的比较
(2S)-2-[(4-bromophenyl)formamido]propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2S)-2-[(4-fluorophenyl)formamido]propanoic acid: Contains a fluorine atom in place of chlorine.
(2S)-2-[(4-methylphenyl)formamido]propanoic acid: Features a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (2S)-2-[(4-chlorophenyl)formamido]propanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Hydrophobic Interactions: The chlorophenyl group enhances hydrophobic interactions, which can be crucial for binding to certain proteins or receptors.
属性
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYAHPMLSAGGG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361317 | |
| Record name | T0509-1698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63013-10-5 | |
| Record name | T0509-1698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

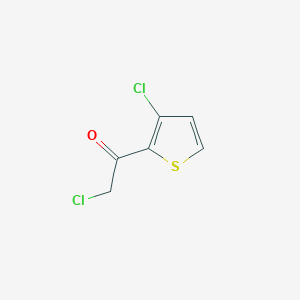
![Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide](/img/structure/B3385337.png)
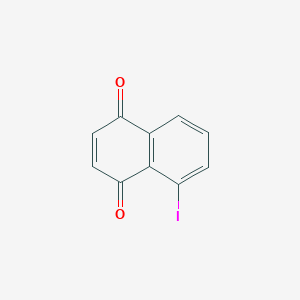
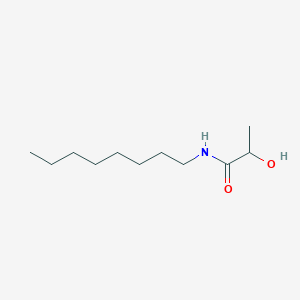
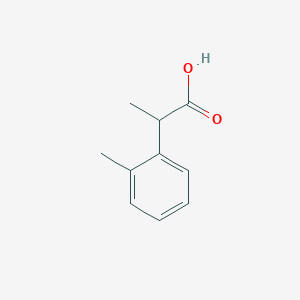
![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)
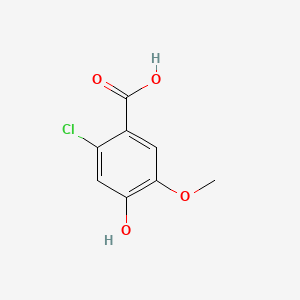

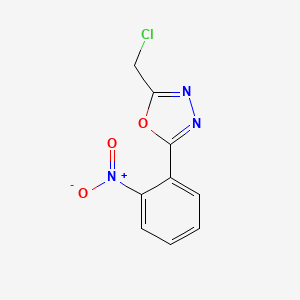
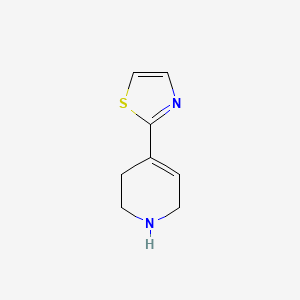
![Benzenamine, 2-[(2-bromophenyl)thio]-](/img/structure/B3385410.png)

